Quinine urea hydrochloride is a compound derived from quinine, a natural alkaloid known for its antimalarial properties. Quinine is primarily extracted from the bark of the cinchona tree and has been historically significant in treating malaria. Quinine urea hydrochloride combines the properties of quinine with urea and hydrochloric acid, enhancing its utility in various chemical and pharmaceutical applications. The compound is classified as a salt formed from quinine and urea in the presence of hydrochloric acid, which alters its solubility and reactivity compared to its parent compound.
The synthesis of quinine urea hydrochloride can be achieved through various methods, primarily involving the reaction of quinine with urea and hydrochloric acid. A common approach is to mix equimolar amounts of quinine and urea in an aqueous solution, followed by the addition of hydrochloric acid to facilitate the formation of the hydrochloride salt. This method allows for the precise control of pH and reaction conditions, optimizing yield and purity.
Additionally, enantioselective total synthesis strategies have been explored, which involve multiple reaction vessels to achieve high selectivity in producing quinine derivatives. These methods often utilize catalysts such as clay or microwave-assisted synthesis to enhance efficiency and reduce by-products .
Quinine urea hydrochloride has a complex molecular structure characterized by its unique arrangement of atoms. The molecular formula is , indicating the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. The InChI (International Chemical Identifier) for this compound is:
The compound exhibits fluorescence due to its quinoline structure, which is crucial for its biological activity and detection in analytical applications .
Quinine urea hydrochloride participates in several chemical reactions typical of both quinine and urea compounds. It can undergo hydrolysis in aqueous solutions, leading to the release of quinine and urea. Additionally, it can react with various oxidizing agents in organic synthesis applications.
One notable reaction involves its use as an organocatalyst in enantioselective oxidation processes, where it facilitates the conversion of 1,2-diols into α-hydroxy ketones with high enantioselectivity. Furthermore, reactions involving quinine derivatives have demonstrated potential adverse effects when interacting with other compounds, emphasizing the need for careful handling in laboratory settings .
The mechanism of action for quinine urea hydrochloride primarily relates to its parent compound, quinine. Quinine exerts its antimalarial effects by interfering with the parasite's ability to metabolize hemoglobin within red blood cells. It inhibits heme polymerization into hemozoin, leading to toxic accumulation within the parasite.
In addition to its antimalarial properties, quinine has been shown to possess analgesic effects through blocking certain ion channels and modulating neurotransmitter release in pain pathways . The pharmacokinetics of quinine indicate that it circulates predominantly protein-bound in blood and undergoes hepatic metabolism via cytochrome P450 enzymes .
Quinine urea hydrochloride has several scientific uses:
Quinine urea hydrochloride emerged from foundational work on cinchona alkaloids. The compound itself—a complex of quinine hydrochloride and urea hydrochloride—was first described in 1881 by French chemist Driguine at a meeting of Le Société Chimique de Paris. This combination was noted for its unique physicochemical properties, though Driguine’s full structural characterization remained incomplete [1]. The antimalarial activity of parent alkaloid quinine (isolated from cinchona bark in 1817 by Pelletier and Caventou) spurred interest in derivatives. By 1907, American physician Henry Thibault discovered that quinine-urea combinations exhibited potent local anesthetic properties, particularly for abdominal surgery, due to their prolonged numbing effect (several hours to days) despite painful injection into superficial tissues. This clinical finding drove industrial production, exemplified by Parke, Davis & Co.’s 1920s "Glaseptic Ampoules" formulation [1].
The synthesis of quinine—a precursor to quinine urea hydrochloride—spanned 150 years and ignited major advancements in organic chemistry:
Table 1: Key Synthetic Routes to Quinine
Year | Scientist(s) | Approach | Significance |
---|---|---|---|
1918 | Rabe & Kindler | Quinotoxine → Quinine | First partial synthesis; basis for later routes |
1944 | Woodward & Doering | Homomeroquinene → Quinotoxine | Claimed total synthesis; wartime milestone |
2001 | Stork | Chiral lactone-based stereoselective synthesis | First validated total synthesis; resolved stereochemistry |
2018 | Maulide et al. | Pd-catalyzed C–H activation | Concise route; enabled antimalarial analogs |
The synthesis of quinine was marred by high-profile disputes:
Table 2: Stereochemical Challenges in Quinine Synthesis
Synthetic Step | Challenge | Resolution |
---|---|---|
C8–C9 bond formation | Rapid epimerization at C8 | In situ derivatization to mesyl hydrazone (Maulide) |
Vinyl group installation | Unsuccessful direct Pd-catalyzed vinylation | 4-Step sequence from 4-methoxyphenyl (Maulide) |
Reduction of hydrazone | Steric hindrance impedes reduction | LiAlH₄ in methanol (trimethoxyaluminium hydride) |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: